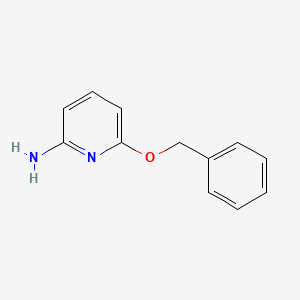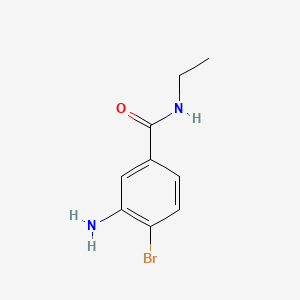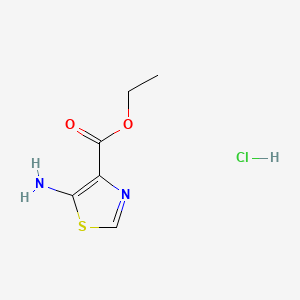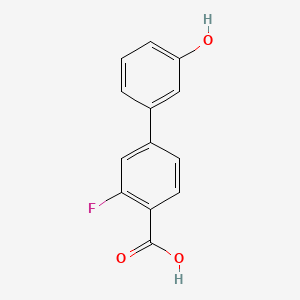
3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine” is likely a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to have the properties of both pyridine and organotin compounds.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the dimethoxymethyl and tributylstannyl groups attached at the 3rd and 5th positions of the ring, respectively. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions. The presence of the tributylstannyl group could also make it a candidate for Stille cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the pyridine ring. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Chemical Structures
Synthesis of Macrocyclic Antibiotics : The compound has been used in the synthesis of complex ring systems like those found in macrocyclic antibiotics. For example, a study demonstrated its utility in synthesizing the central skeleton of GE 2270 A, a macrocyclic antibiotic (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Creation of Oligopyridines : It has been used in the synthesis of oligopyridines, which are important in various chemical applications. A study described the conversion of di-pyridinyl-triazines into oligopyridines using this compound (Pabst & Sauer, 1999).
Applications in Organic Synthesis
Development of Electropolymerization Methods : The compound has been used in the development of new catalytic systems for coupling reactions, crucial for electropolymerization processes. This is significant in the synthesis of electrochromic polymers (Krompiec et al., 2008).
Synthesis of Novel Azolo[a]pyrimidines : Research has shown its role in the synthesis of new azolo[a]pyrimidines, which are important in medicinal chemistry (Bajwa & Sykes, 1979).
Catalytic Applications
- Use in Lanthanide-based Catalysts : The compound has been integral in the synthesis of new catalysts involving lanthanides for enantioselective reactions, a key area in organic synthesis (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).
Structural and Spectroscopic Studies
- Investigation of Dynamic NMR : The compound has been used in studies exploring dynamic NMR, particularly in investigating fluxionality in transition metal complexes (Creber, Orrell, Osborne, Šik, Hursthouse, & Malik, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl-[5-(dimethoxymethyl)pyridin-3-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2.3C4H9.Sn/c1-10-8(11-2)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6,8H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGZJUKTHFYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


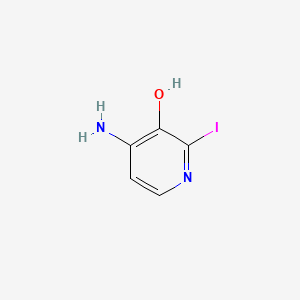
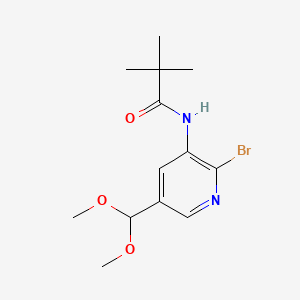
![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)



